molecular formula C5H4BBrFNO2 B1524868 (6-Bromo-2-fluoropyridin-3-yl)boronic acid CAS No. 910649-58-0

(6-Bromo-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B1524868
CAS No.: 910649-58-0
M. Wt: 219.81 g/mol
InChI Key: YUGZMJMNGRGYRZ-UHFFFAOYSA-N
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Description

“(6-Bromo-2-fluoropyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 910649-58-0. It has a molecular weight of 219.81 and its linear formula is C5H4BBrFNO2 .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters like “this compound” can be achieved through several methods. One of the most common methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C5H4BBrFNO2 . The compound contains boron, bromine, fluorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen.


Chemical Reactions Analysis

“this compound” can be involved in various chemical reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions . It can also be used as a precursor to biologically active molecules .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

(6-Bromo-2-fluoropyridin-3-yl)boronic acid has been utilized in various synthesis processes. For instance, Sutherland and Gallagher (2003) described its use in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through a Suzuki reaction, demonstrating its role in creating complex chemical structures (Sutherland & Gallagher, 2003). Similarly, Babu, Srinivasulu, and Kotakadi (2015) reported its application in the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which were evaluated for their antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

Pharmaceutical and Biological Applications

The role of this compound extends to pharmaceutical and biological applications. Hernández-Negrete et al. (2021) synthesized a compound for potential use in medicine and biology by reacting biologically active molecules with 2-fluoro-3-pyridineboronic acid (Hernández-Negrete et al., 2021). Additionally, Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid from a derivative of 4-bromo-2-fluoroaniline, indicating its potential in constructing glucose sensing materials (Das et al., 2003).

Sensing and Detection Applications

Boronic acids, including this compound, have been utilized in sensing applications due to their ability to bind with biologically relevant diols. Lacina, Skládal, and James (2014) highlighted the use of boronic acids in various sensing applications, ranging from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).

Material Science and Chemistry

In the field of material science and chemistry, this compound is a key component. For example, Arm and Williams (2005) discussed its use in cross-coupling with bromo-substituted complexes for the synthesis of multimetallic assemblies, demonstrating its versatility in creating complex chemical structures (Arm & Williams, 2005).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the boronic acid or its derivative interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound may participate, is used to form carbon-carbon bonds, a fundamental process in organic synthesis . This reaction can be used to create a variety of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized.

Pharmacokinetics

Boronic acids and their derivatives are generally known for their stability, ready preparation, and environmentally benign nature , which could potentially impact their bioavailability.

Result of Action

As a potential reagent in the suzuki-miyaura coupling reaction, it can contribute to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Safety and Hazards

Handling “(6-Bromo-2-fluoropyridin-3-yl)boronic acid” requires caution as it can cause skin and eye irritation, and may be harmful if inhaled . The compound is classified under the GHS06 hazard pictogram, with the signal word "Danger" .

Future Directions

The future directions of research involving “(6-Bromo-2-fluoropyridin-3-yl)boronic acid” could include its use in the synthesis of more complex organic compounds. Its potential in Suzuki-Miyaura coupling reactions and as a precursor to biologically active molecules suggests that it could be useful in pharmaceutical research and development .

Biochemical Analysis

Biochemical Properties

For instance, they are involved in Suzuki-Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may interact with enzymes and proteins in a similar manner.

Cellular Effects

The specific cellular effects of 6-Bromo-2-fluoropyridin-3-yl boronic acid are currently unknown. Boronic acids are known to interact with various cellular processes. For example, they have been used as precursors to biologically active molecules, including those with glycogen synthase kinase 3 inhibitory activity . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may have similar effects on cellular function.

Molecular Mechanism

It is known that boronic acids can participate in Suzuki-Miyaura coupling reactions, which involve the transfer of organoboron compounds from boron to palladium . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, suggesting that this compound may also exhibit stability over time .

Metabolic Pathways

Boronic acids are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may be involved in similar metabolic pathways.

Transport and Distribution

Boronic acids are known to be relatively stable and environmentally benign , suggesting that this compound may be similarly distributed within cells and tissues.

Subcellular Localization

Boronic acids are known to interact with various cellular compartments and organelles due to their ability to form bonds with other molecules . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may also be localized to specific compartments or organelles within the cell.

Properties

IUPAC Name

(6-bromo-2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGZMJMNGRGYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680553
Record name (6-Bromo-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910649-58-0
Record name B-(6-Bromo-2-fluoro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910649-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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